molecular formula C10H10Br2 B11966520 2,3-Dibromo-1,2,3,4-tetrahydronaphthalene CAS No. 2018-87-3

2,3-Dibromo-1,2,3,4-tetrahydronaphthalene

Cat. No.: B11966520
CAS No.: 2018-87-3
M. Wt: 289.99 g/mol
InChI Key: HOUFAHCSZPNYFG-UHFFFAOYSA-N
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Description

2,3-Dibromo-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C10H10Br2. It is a derivative of naphthalene, where two bromine atoms are substituted at the 2 and 3 positions of the tetrahydronaphthalene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 1,2,3,4-tetrahydronaphthalene. The reaction is carried out using molecular bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is often facilitated by photochemical conditions, such as irradiation with a 150W projector lamp, to achieve high yields .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves controlled bromination reactions under optimized conditions to ensure high purity and yield. The reaction mixture is typically subjected to crystallization from solvents like dichloromethane-hexane to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted naphthalene derivatives.

    Reduction Products: 1,2,3,4-tetrahydronaphthalene.

    Oxidation Products: Naphthoquinone derivatives.

Scientific Research Applications

2,3-Dibromo-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function. The compound can also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

  • 1,2-Dibromo-1,2,3,4-tetrahydronaphthalene
  • 2,3-Dibromo-1,4-naphthoquinone
  • 1,3-Dibromonaphthalene

Comparison: 2,3-Dibromo-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern and the presence of two bromine atoms on the tetrahydronaphthalene ring. This configuration imparts distinct chemical reactivity and properties compared to other dibromo derivatives. For instance, 1,2-Dibromo-1,2,3,4-tetrahydronaphthalene has bromine atoms at different positions, leading to different reactivity and applications .

Properties

CAS No.

2018-87-3

Molecular Formula

C10H10Br2

Molecular Weight

289.99 g/mol

IUPAC Name

2,3-dibromo-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C10H10Br2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-4,9-10H,5-6H2

InChI Key

HOUFAHCSZPNYFG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CC2=CC=CC=C21)Br)Br

Origin of Product

United States

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